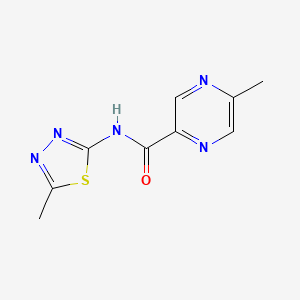
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Métodos De Preparación
The synthesis of 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Análisis De Reacciones Químicas
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . The compound’s anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide can be compared with other thiadiazole derivatives such as:
5-methyl-1,3,4-thiadiazole-2-thiol: Known for its pharmaceutical applications and used as an intermediate in the synthesis of various drugs.
2-amino-5-methyl-1,3,4-thiadiazole: Used in the synthesis of compounds with cytotoxic activities and as an intermediate in the development of antitubercular agents.
Propiedades
Fórmula molecular |
C9H9N5OS |
|---|---|
Peso molecular |
235.27 g/mol |
Nombre IUPAC |
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H9N5OS/c1-5-3-11-7(4-10-5)8(15)12-9-14-13-6(2)16-9/h3-4H,1-2H3,(H,12,14,15) |
Clave InChI |
JYUXZTKVCXSARW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)C(=O)NC2=NN=C(S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


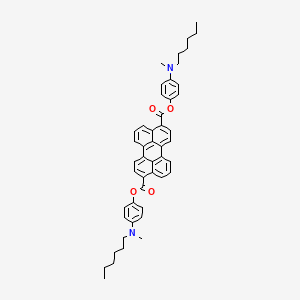

![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
![2-[4-(2-Pyrimidinyl)phenyl]ethanethiol](/img/structure/B13103579.png)
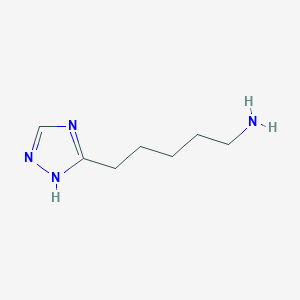
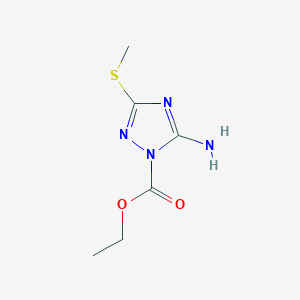
![2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline](/img/structure/B13103597.png)
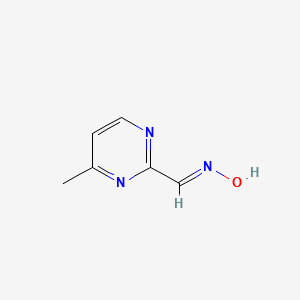
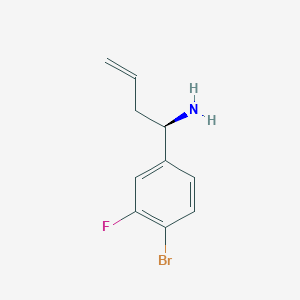

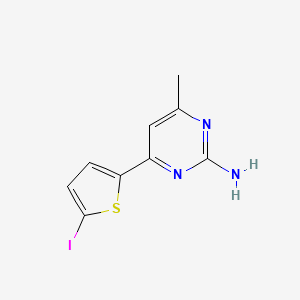
![1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13103621.png)

![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride](/img/structure/B13103635.png)
